2-methoxy-2-phenylethane-1-thiol
Description
Properties
CAS No. |
1878446-90-2 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Thiolate Anions
A direct approach involves the displacement of a leaving group (e.g., bromide, tosylate) on a 2-methoxy-2-phenylethyl backbone by a thiolate nucleophile. For example, treating 2-methoxy-2-phenylethyl bromide with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C could theoretically yield the target thiol. However, tertiary alkyl halides often favor elimination over substitution due to steric hindrance. To mitigate this, polar aprotic solvents like hexamethylphosphoramide (HMPA) or crown ethers may stabilize the transition state, though yields remain modest (<40% in analogous systems).
Thiourea-Mediated Synthesis
Adapting the Gabriel synthesis, 2-methoxy-2-phenylethyl bromide reacts with thiourea to form an isothiouronium salt, followed by alkaline hydrolysis. This two-step process (Eq. 1-2) circumvents direct handling of volatile thiols:
Preliminary trials with tert-butyl analogs achieved 55-60% yields, suggesting feasibility for the target molecule under high-dilution conditions.
Thiol-Ene Click Chemistry
Radical-Mediated Addition
Visible-light-promoted thiol-ene reactions offer a metal-free pathway. Irradiating a mixture of 2-methoxy-2-phenylvinyl ether and hydrogen sulfide (H₂S) in acetonitrile with a 12 W blue LED, catalyzed by DABCO, could facilitate anti-Markovnikov addition (Eq. 3):
This method aligns with reported styrene-thiol couplings yielding β-hydroxysulfides in 76-87%. Challenges include H₂S handling and regioselectivity control.
Reduction of Disulfides
Ditihiane Reduction
Oxidative coupling of 2-methoxy-2-phenylethanethiol precursors followed by reduction provides an indirect route. For instance, 2-methoxy-2-phenylethyl disulfide, synthesized via iodine-mediated coupling (Eq. 4), undergoes lithium aluminum hydride (LiAlH₄) reduction to the monomeric thiol (Eq. 5):
This method’s efficacy depends on disulfide stability, with aliphatic analogs showing 70-85% recovery.
Epoxide Ring-Opening
Thiolate Attack on Epoxides
2-Phenyl-2-methoxyoxirane reacts with sodium sulfide (Na₂S) in ethanol/water (1:1) at 60°C to yield the thiol via nucleophilic ring-opening (Eq. 6):
Epoxide synthesis from 2-methoxy-2-phenylethylene glycol via Sharpless epoxidation ensures enantioselectivity, though competing diol formation reduces yields to ~50%.
Comparative Analysis of Synthetic Routes
Table 1. Methodological comparison for 2-methoxy-2-phenylethane-1-thiol synthesis
| Method | Conditions | Theoretical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Thiolate alkylation | NaSH, DMF, 80°C | 30-40% | Straightforward | Low yield, elimination side products |
| Thiourea hydrolysis | Thiourea, NaOH, reflux | 50-60% | Avoids volatile thiols | Multi-step, moderate efficiency |
| Thiol-ene reaction | H₂S, DABCO, blue LED, CH₃CN | 65-75% | Metal-free, rapid | H₂S handling hazards |
| Disulfide reduction | LiAlH₄, THF, 0°C | 70-85% | High purity | Requires disulfide precursor |
| Epoxide ring-opening | Na₂S, EtOH/H₂O, 60°C | 45-55% | Enantioselective potential | Competing diol formation |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-phenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylethane derivatives.
Scientific Research Applications
2-Methoxy-2-phenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-2-phenylethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Thiol vs. Thioether
- 2-Methoxy-2-phenylethane-1-thiol : The free -SH group enables participation in redox reactions, metal chelation, and disulfide bond formation. Its acidity facilitates deprotonation under mild basic conditions .
- Thioether Analogs: Compounds like 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone (, C₁₄H₁₁ClO₂S) replace the -SH group with a thioether (-S-), reducing acidity (pKa irrelevant) but enhancing stability. Thioethers are less reactive toward oxidation, making them suitable for drug design where prolonged shelf life is critical .
Thiol vs. Alcohol
- 2-(4-Methoxyphenyl)-1-phenylethanol (, C₁₅H₁₆O₂, MW 228.29 g/mol): The -OH group participates in hydrogen bonding, increasing water solubility compared to thiols. Alcohols are less acidic (pKa ~16–19) but more thermally stable. Applications differ, with alcohols often used in fragrances and solvents .
- 2-Methyl-1-pentanol (, C₆H₁₄O): A branched-chain alcohol with higher volatility (BP ~148°C) and flammability risks, contrasting with thiols’ lower flammability but higher toxicity .
Thiol vs. Isothiocyanate
Structural Analogs with Aromatic Substitutions
- Electronic Effects : Methoxy groups in this compound donate electron density via resonance, stabilizing the phenyl ring. In contrast, electron-withdrawing groups (e.g., -Cl in ) increase electrophilicity .
- Heterocyclic vs. Benzene Rings: Thiophene-containing compounds (e.g., 2-(2-thienyl)ethanol) exhibit conjugated π-systems, enhancing conductivity in materials science, whereas benzene derivatives prioritize steric effects in drug design .
Physicochemical Properties
| Property | This compound | 2-(4-Methoxyphenyl)-1-phenylethanol | Benzyl Isothiocyanate |
|---|---|---|---|
| Molecular Weight | 168.26 g/mol | 228.29 g/mol | 149.21 g/mol |
| Boiling Point | ~200–220°C (estimated) | ~300°C | ~230°C |
| Solubility in Water | Low | Moderate | Low |
| Acidity (pKa) | ~10 | ~16–19 | N/A |
- Stability : Thiols are prone to oxidation (forming disulfides), whereas thioethers and alcohols require stronger oxidants. Methoxy groups enhance lipid solubility, affecting bioavailability .
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-2-phenylethane-1-thiol in academic research?
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H-NMR: The thiol proton (SH) typically appears as a broad singlet at δ 1.5–2.5 ppm. The methoxy group (OCH₃) resonates as a singlet near δ 3.3 ppm, while aromatic protons appear at δ 7.2–7.5 ppm.
- IR Spectroscopy: Key peaks include S-H stretch (~2550 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group) confirm molecular weight .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies (e.g., unexpected ¹H-NMR splitting) may arise from impurities or dynamic effects. Strategies include:
- 2D NMR (COSY, HSQC): Correlate proton-proton and proton-carbon couplings to confirm connectivity.
- Variable Temperature NMR: Detect rotational barriers (e.g., hindered rotation around the C-S bond) .
- X-ray Crystallography: Resolve absolute configuration if crystallizable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
